Suzuki–Miyaura Coupling Yield: 4‑Bromo Position Outperforms All Other Quinoline Bromo‑Regioisomers
In a comprehensive head‑to‑head study of all eight bromoquinoline regioisomers, 4‑bromoquinoline gave the highest isolated yield (96%) and the shortest reaction time (1.75 h) in the Suzuki–Miyaura cross‑coupling with 2‑aminophenylboronic acid hydrochloride [REFS‑1]. This performance directly translates to the target compound because the 4‑bromo site on tert‑butyl 4‑bromoquinoline‑6‑carboxylate is electronically analogous to that of unsubstituted 4‑bromoquinoline. By contrast, the 6‑bromoquinoline regioisomer, which corresponds to the substitution pattern of the common analog tert‑butyl 6‑bromoquinoline‑4‑carboxylate (CAS 2374782‑77‑9), gave only 82% yield and required overnight reaction time [REFS‑1]. The quantified difference of +14% absolute yield and an approximately 10‑fold faster reaction represents a tangible advantage in both throughput and material efficiency for medicinal chemistry programs.
| Evidence Dimension | Suzuki–Miyaura cross‑coupling isolated yield and reaction time (Pd(PPh₃)₄ catalyst) |
|---|---|
| Target Compound Data | 96% yield; 1.75 h (4‑bromoquinoline scaffold surrogate) |
| Comparator Or Baseline | 82% yield; overnight reaction (6‑bromoquinoline scaffold surrogate); 30–54% for 5‑, 7‑, and 8‑bromo regioisomers |
| Quantified Difference | +14% absolute yield vs. 6‑bromo; +42 to +66% vs. other regioisomers |
| Conditions | Pd(PPh₃)₄ (5 mol%), Cs₂CO₃, DME/H₂O (5:1), 80 °C |
Why This Matters
Higher coupling yield and shorter reaction time reduce the cost per successful derivatization and increase throughput in parallel synthesis, directly impacting procurement value for medicinal chemistry laboratories.
- [1] Håheim, K. S.; Urdal Helgeland, I. T.; Lindbäck, E.; Sydnes, M. O. Mapping the Reactivity of the Quinoline Ring‑System – Synthesis of the Tetracyclic Ring‑System of Isocryptolepine and Regioisomers. Tetrahedron 2019, 75, 2949‑2957. DOI: 10.1016/j.tet.2019.04.026. View Source
